Synthesis of 2-(1-Fluorocyclobutyl)ethanol: A Technical Guide
Synthesis of 2-(1-Fluorocyclobutyl)ethanol: A Technical Guide
PART 1: EXECUTIVE SUMMARY & STRATEGIC VALUE
Target Molecule: 2-(1-Fluorocyclobutyl)ethanol CAS: 1784487-27-9 Molecular Formula: C6H11FO Class: Fluorinated Cyclobutane Building Block[1]
The 1-fluorocyclobutyl motif is a high-value bioisostere in modern drug discovery. It serves as a metabolically stable, lipophilic surrogate for the gem-dimethyl group or a carbonyl group, offering unique conformational restriction. The fluorine atom at the quaternary center lowers the pKa of adjacent amines (if further derivatized) and blocks metabolic oxidation at the tertiary carbon.
This guide details the Reformatsky-Deoxofluorination-Reduction route. This pathway is selected for its scalability, use of readily available cyclobutanone starting material, and the ability to install the quaternary fluorine atom late in the synthesis, minimizing the risk of defluorination in earlier steps.
PART 2: RETROSYNTHETIC ANALYSIS
The most logical disconnection relies on the construction of the C2-side chain via a Reformatsky reaction, followed by functional group interconversion.
Figure 1: Retrosynthetic strategy isolating Cyclobutanone as the primary feedstock.
PART 3: DETAILED SYNTHETIC PROTOCOL
Phase 1: Construction of the Carbon Skeleton (Reformatsky Reaction)
Objective: Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate. Principle: Zinc-mediated enolate formation from ethyl bromoacetate and addition to the ketone.
Reagents:
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Cyclobutanone (1.0 equiv)
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Ethyl bromoacetate (1.2 equiv)
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Zinc dust (activated, 1.5 equiv)
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Trimethylsilyl chloride (TMSCl) (0.05 equiv, activator)
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Solvent: Anhydrous THF or Benzene (classical)
Protocol:
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Activation: In a dry 3-neck flask under Argon, suspend Zinc dust in anhydrous THF. Add TMSCl and stir for 15 minutes to activate the Zn surface.
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Initiation: Heat the suspension to gentle reflux. Add 10% of the Ethyl bromoacetate solution. Wait for the exotherm (indicating initiation).
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Addition: Dropwise add a mixture of Cyclobutanone and the remaining Ethyl bromoacetate over 45 minutes, maintaining a steady reflux.
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Completion: Stir at reflux for 2 hours. Monitor by TLC (stain with KMnO4; alcohol product is active).
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Workup: Cool to 0°C. Quench with cold 10% HCl or saturated NH4Cl. Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Note: The tertiary alcohol product is prone to acid-catalyzed dehydration. Ensure the workup is not excessively acidic and perform purification rapidly.[2]
Phase 2: Deoxofluorination (The Critical Step)
Objective: Conversion of the tertiary alcohol to the tertiary fluoride. Challenge: Preventing elimination to the exocyclic alkene (Ethyl 2-cyclobutylideneacetate).
Reagents:
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Primary Choice: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) – More stable, fewer elimination side products than DAST.
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Promoter: Triethylamine trihydrofluoride (Et3N·3HF)
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Base: DBU or Pyridine (to scavenge HF)
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Solvent: Anhydrous DCM
Protocol:
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Setup: Charge a Teflon or polypropylene vessel (glass is acceptable for short durations but avoid if possible) with Ethyl 2-(1-hydroxycyclobutyl)acetate (1.0 equiv) in DCM. Cool to -78°C.
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Reagent Addition: Add Et3N·3HF (2.0 equiv) followed by XtalFluor-E (1.2 equiv) portion-wise.
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Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Do not heat.
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Quench: Pour the mixture into saturated aqueous NaHCO3 (Caution: CO2 evolution).
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Workup: Extract with DCM. Dry over MgSO4.
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Outcome: Yields Ethyl 2-(1-fluorocyclobutyl)acetate.
Mechanistic Insight: The hydroxyl group attacks the sulfur center, creating a leaving group. Fluoride displaces this via an SN1-like mechanism at the tertiary center. Low temperature is vital to suppress the E1 elimination pathway.
Phase 3: Reduction to the Alcohol
Objective: Reduction of the ester to 2-(1-Fluorocyclobutyl)ethanol.
Reagents:
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Lithium Aluminum Hydride (LiAlH4) (1.0 equiv) or LiBH4 (2.0 equiv)
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Solvent: Anhydrous THF
Protocol:
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Setup: Suspend LiAlH4 in THF at 0°C under Argon.
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Addition: Add solution of Ethyl 2-(1-fluorocyclobutyl)acetate dropwise.
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Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
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Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.
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Isolation: Concentrate the filtrate to obtain the crude oil. Distillation under reduced pressure provides the pure colorless liquid.
PART 4: DATA SUMMARY & CHARACTERIZATION
Quantitative Data Table
| Step | Transformation | Key Reagent | Typical Yield | Critical Parameter |
| 1 | Reformatsky Addition | Zn, Ethyl Bromoacetate | 75-85% | Activation of Zn; Anhydrous conditions |
| 2 | Deoxofluorination | XtalFluor-E / DAST | 50-65% | Temperature (-78°C); Elimination control |
| 3 | Reduction | LiAlH4 | 85-95% | Fieser quench to remove Al salts |
Analytical Profile (Expected)
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1H NMR (CDCl3):
3.75 (t, 2H, -CH2-OH), 2.10-2.30 (m, 4H, Ring), 1.95 (dt, 2H, -CH2-CH2-OH), 1.6-1.8 (m, 2H, Ring). -
19F NMR: Distinctive multiplet around -140 to -150 ppm (characteristic of tertiary cycloalkyl fluoride).
PART 5: WORKFLOW VISUALIZATION
Figure 2: Sequential reaction workflow with critical checkpoints.
PART 6: REFERENCES
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Reformatsky Reaction on Cyclobutanone:
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Title: "Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs"
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Source: National Institutes of Health (PMC)
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URL:[Link]
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Deoxofluorination Methodologies (XtalFluor vs DAST):
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General Fluorination of Cyclobutane Derivatives:
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Title: "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks"
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Source: Journal of Organic and Pharmaceutical Chemistry
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URL:[Link]
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Compound Identification (CAS Verification):
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Title: "2-(1-Fluorocyclobutyl)ethanol Product Page"
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Source: Sigma-Aldrich / Merck
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Sources
- 1. 1343588-67-9,3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
